1,2-Dimethylpiperidine-4-carbaldehyde
Description
1,2-Dimethylpiperidine-4-carbaldehyde (C₈H₁₅N) is a nitrogen-containing heterocyclic compound characterized by a six-membered piperidine ring with methyl groups at the 1- and 2-positions and an aldehyde functional group (-CHO) at the 4-position . This structural arrangement confers unique chemical reactivity, enabling participation in nucleophilic additions, reductions (e.g., with NaBH₄), and condensation reactions, which are critical in organic synthesis and drug discovery . Synthetically, the compound is produced via piperidine ring functionalization under controlled temperature and pH, often employing solvents like dichloromethane or ethanol to optimize yield and purity .
Properties
CAS No. |
74169-82-7 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1,2-dimethylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-7-5-8(6-10)3-4-9(7)2/h6-8H,3-5H2,1-2H3 |
InChI Key |
XKSQGLRYBSCBFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylpiperidine-4-carbaldehyde can be synthesized through multi-component reactions involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . The reaction is catalyzed by dual-functional ionic liquids, which provide mild and clean reaction conditions, resulting in good yields and easy work-ups .
Industrial Production Methods
Industrial production methods for 1,2-Dimethylpiperidine-4-carbaldehyde typically involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1,2-Dimethylpiperidine-4-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethylpiperidine-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The piperidine ring can also interact with receptors and ion channels, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,2-Dimethylpiperidine-4-carbaldehyde with piperidine derivatives and related heterocycles, focusing on structural variations, physicochemical properties, and inferred bioactivities.
Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives
Structural Analysis
- Substituent Position and Electronic Effects : The position of the aldehyde group significantly impacts reactivity. In 1,2-Dimethylpiperidine-4-carbaldehyde, the C4 aldehyde is sterically accessible for nucleophilic attacks, whereas in 2-(4-Fluorophenyl)piperidine-1-carbaldehyde, the C1 aldehyde may exhibit reduced reactivity due to proximity to the fluorophenyl group .
- In contrast, dihydropyridinone-based compounds (e.g., ) adopt non-planar conformations, influencing receptor binding kinetics .
Physicochemical Properties
- However, polar moieties like the dioxopiperidine group in may counteract this effect, favoring aqueous solubility .
- Steric Hindrance: The rigid dihydropyridinone core in restricts conformational flexibility, whereas the piperidine ring in the target compound allows greater rotational freedom, affecting interactions with hydrophobic binding pockets .
Biological Activity
1,2-Dimethylpiperidine-4-carbaldehyde (DMPC) is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a six-membered piperidine ring with two methyl groups and an aldehyde functional group. This article explores the biological activity of DMPC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H11N
- Molecular Weight : 135.18 g/mol
- CAS Number : 74169-82-7
Biological Activity Overview
DMPC exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections detail these activities based on recent research findings.
Anti-inflammatory Activity
Research indicates that DMPC has significant anti-inflammatory properties. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
DMPC has shown promise in cancer therapy. In vitro studies demonstrated that DMPC derivatives exhibited cytotoxic effects against various cancer cell lines. For instance, one derivative was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard chemotherapy drug bleomycin . The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Properties
The compound also displays antimicrobial activity against several pathogens. In particular, DMPC has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that DMPC inhibits bacterial growth through disruption of cell membrane integrity .
The biological effects of DMPC can be attributed to its interaction with various molecular targets:
- Cytokine Inhibition : DMPC modulates the signaling pathways involved in inflammation by inhibiting NF-kB activation, which leads to reduced cytokine production.
- Apoptosis Induction : In cancer cells, DMPC triggers apoptotic signaling cascades, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
- Membrane Disruption : The antimicrobial activity is primarily due to the compound's ability to integrate into bacterial membranes, causing leakage of cellular contents.
Case Studies and Research Findings
Several studies have investigated the biological activities of DMPC and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
